Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Fluorine substitution Physicochemical properties Drug-likeness

3,4-Difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922561-53-3) is a synthetic small molecule belonging to the aryl benzamide class, characterized by a 3,4-difluorophenyl ring connected via an amide linkage to a meta-substituted phenyl ring bearing a 6-(pyrrolidin-1-yl)pyridazin-3-yl motif. With a molecular formula of C21H18F2N4O and a molecular weight of 380.4 g/mol, the compound occupies chemical space typical of kinase-targeted screening libraries.

Molecular Formula C21H18F2N4O
Molecular Weight 380.399
CAS No. 922561-53-3
Cat. No. B2920534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide
CAS922561-53-3
Molecular FormulaC21H18F2N4O
Molecular Weight380.399
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H18F2N4O/c22-17-7-6-15(13-18(17)23)21(28)24-16-5-3-4-14(12-16)19-8-9-20(26-25-19)27-10-1-2-11-27/h3-9,12-13H,1-2,10-11H2,(H,24,28)
InChIKeyJFZBEBIWDGXYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922561-53-3): Core Identity for Procurement


3,4-Difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922561-53-3) is a synthetic small molecule belonging to the aryl benzamide class, characterized by a 3,4-difluorophenyl ring connected via an amide linkage to a meta-substituted phenyl ring bearing a 6-(pyrrolidin-1-yl)pyridazin-3-yl motif [1]. With a molecular formula of C21H18F2N4O and a molecular weight of 380.4 g/mol, the compound occupies chemical space typical of kinase-targeted screening libraries . Publicly available quantitative biological data for this specific compound are currently absent from primary peer-reviewed literature and authoritative databases; the compound is primarily distributed through commercial screening-collection vendors.

Why 3,4-Difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide Cannot Be Replaced by In-Class Analogs Without Verification


Within the aryl-pyridazinyl-benzamide series, subtle variations in fluorine substitution pattern and linker regiochemistry (e.g., 3,4-difluoro vs. 2,6-difluoro on the benzamide ring ; meta- vs. para- connection of the central phenyl ring) are well-established drivers of differential target engagement, selectivity, and pharmacokinetic behavior in analogous kinase-inhibitor chemotypes [1]. No quantitative, comparative biological data have been publicly disclosed for this specific compound. Consequently, any assumption of interchangeability with structurally related analogs—such as 2,6-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941945-77-3) or 2,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941895-34-7)—is scientifically unfounded without direct head-to-head experimental validation.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide: Measurable Advantages Over Closest Analogs


Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,6-Difluoro Isomer — Physicochemical Property Comparison

The 3,4-difluoro substitution pattern on the benzamide ring of 922561-53-3 confers a distinct electronic distribution and dipole moment compared to the 2,6-difluoro isomer (CAS 941945-77-3). Computational prediction using XLogP3 indicates a logP of approximately 3.4 for both isomers, but the different positioning of fluorine atoms alters hydrogen-bond acceptor capacity and metabolic soft spots. In the absence of direct comparative biological data, this physicochemical distinction provides a structural rationale for non-interchangeability [1].

Fluorine substitution Physicochemical properties Drug-likeness

Central Phenyl Ring Regiochemistry: Meta-Linked (922561-53-3) vs. Para-Linked Analog — Structural Differentiation

Compound 922561-53-3 features a meta-substituted central phenyl ring connecting the benzamide and pyridazinyl-pyrrolidine moieties, contrasting with the para-substituted isomer (CAS 941895-34-7). This topological difference alters the relative orientation of the pharmacophoric elements, which in structurally related pyridazine-based kinase inhibitors has been shown to affect binding-pocket complementarity [1]. Without experimental data, users must assume that these regioisomers are not functionally interchangeable.

Regiochemistry Molecular topology Target engagement

Mono-Fluoro Analog (CAS 922809-21-0) vs. 3,4-Difluoro Target Compound: Expectation of Differential Metabolic Stability

The target compound bears two fluorine atoms (3,4-difluoro), while the mono-fluoro analog 2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922809-21-0) contains only one fluorine. In medicinal chemistry, increasing fluorine count on aryl rings generally correlates with enhanced metabolic stability due to blockade of cytochrome P450-mediated oxidative metabolism at substituted positions [1]. Although no direct microsomal stability comparison has been published for these specific compounds, the class-level principle predicts that 922561-53-3 will exhibit greater resistance to oxidative metabolism than the mono-fluoro analog.

Metabolic stability Fluorine count De-fluorination

Benzamide vs. Benzenesulfonamide Core: 922561-53-3 and the Sulfonamide Analog 904825-79-2 — Divergent Hydrogen-Bonding Capacity

Compound 922561-53-3 contains a benzamide core (amide linker), whereas the related compound 2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide (CAS 904825-79-2) features a benzenesulfonamide core . The sulfonamide group introduces an additional hydrogen-bond donor and acceptor, increasing topological polar surface area (tPSA) and altering pharmacokinetic profile. The benzamide core of 922561-53-3 provides a lower tPSA (~57 Ų predicted) compared to the sulfonamide analog (~85 Ų predicted), favoring membrane permeability in the absence of active transport [1].

Core scaffold Hydrogen bonding Physicochemical properties

High-Impact Application Scenarios for 3,4-Difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide Based on Structural Differentiation


Kinase Selectivity Profiling Panels Requiring Defined Fluorine Regioisomers

The 3,4-difluoro substitution pattern on the benzamide ring may confer differential selectivity across kinase panels compared to 2,6-difluoro or mono-fluoro analogs. Medicinal chemistry teams screening against kinase targets should use 922561-53-3 as a structurally defined probe to establish regioisomer-specific SAR, rather than relying on in-class analogs with uncharacterized selectivity profiles [1].

Fragment-Based and Structure-Guided Lead Optimization Campaigns

The meta-linked phenyl topology of 922561-53-3 provides a distinct vector angle between the benzamide and pyridazinyl-pyrrolidine fragments. This compound is suitable as a reference point in structure-guided optimization where linker geometry is being systematically varied, serving as the meta-substituted benchmark against para-substituted comparators [1].

Physicochemical Property Benchmarking for CNS-Penetrant Library Design

With a predicted tPSA of approximately 57 Ų, 922561-53-3 falls within the favorable range for CNS drug-likeness (tPSA < 90 Ų). Procurement for CNS-focused screening cascades is justified when the compound's benzamide core is preferred over higher-tPSA sulfonamide analogs that may exhibit limited brain penetration [1].

Metabolic Stability SAR: Comparative In Vitro Microsomal Stability Studies

The difluoro substitution pattern of 922561-53-3 provides a valuable comparator in metabolic stability studies against mono-fluoro and non-fluorinated analogs. Procurement for head-to-head intrinsic clearance assays (e.g., human liver microsomes) can generate quantitative data to validate the class-level prediction that increased fluorination enhances metabolic stability [1].

Quote Request

Request a Quote for 3,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.